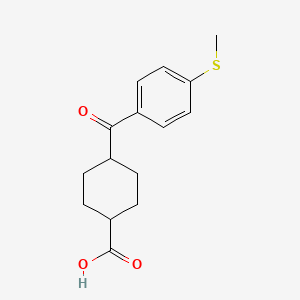

cis-4-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

cis-4-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid: is a chiral compound that contains a mixture of enantiomers. It has a molecular formula of C15H18O3S and a molecular weight of 278.37. This compound is characterized by the presence of a thiomethyl group attached to a benzoyl ring, which is further connected to a cyclohexane ring with a carboxylic acid group .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Formation of the Benzoyl Intermediate:

Cyclohexane Ring Formation: The benzoyl intermediate is then reacted with a cyclohexane derivative under specific conditions to form the cyclohexane ring.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

Purification: Employing purification techniques such as crystallization or chromatography to isolate the final product.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The thiomethyl group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The benzoyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles are employed under specific conditions.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted benzoyl derivatives.

Applications De Recherche Scientifique

Pest Management

Cis-4-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid has been identified as a potential juvenile hormone analog. This property allows it to regulate the growth of insect pests, particularly in forestry applications. The compound was isolated from Douglas-fir wood and demonstrated effective ovicidal and juvenilizing activities in biological assays on certain insects.

Pharmaceutical Potential

Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications. The presence of the thiomethyl group enhances its interaction with biological targets, such as enzymes or receptors involved in pain and inflammation pathways.

Case Study 1: Juvenile Hormone Analog Activity

In a study focusing on the biological activity of juvenile hormone analogs, this compound was tested alongside other carboxylic acids derived from Douglas-fir wood. The results indicated that the methyl ester derivatives exhibited significant activity as ovicides, showcasing the potential for use in pest control strategies.

Case Study 2: Anti-inflammatory Properties

Research investigating the anti-inflammatory effects of various compounds included this compound. The compound's ability to modulate inflammatory responses was assessed through in vitro assays, revealing promising results that warrant further exploration into its therapeutic applications.

Mécanisme D'action

The mechanism of action of cis-4-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The thiomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The benzoyl and cyclohexane rings provide structural stability, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions .

Comparaison Avec Des Composés Similaires

4-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid: Lacks the thiomethyl group, resulting in different chemical properties.

4-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid: Contains a chlorine atom instead of a thiomethyl group, leading to different reactivity.

Uniqueness: The presence of the thiomethyl group in cis-4-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid imparts unique chemical properties, such as increased nucleophilicity and potential for covalent bonding with biomolecules. This makes it distinct from other similar compounds .

Activité Biologique

Introduction

cis-4-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexane backbone with a carboxylic acid group and a thiomethylbenzoyl substituent. Its structural characteristics contribute to its biological activity, particularly in modulating enzyme activity and interacting with biological targets.

Molecular Formula

- Molecular Formula : C14H16O2S

- Molecular Weight : 256.34 g/mol

Research indicates that this compound may exhibit various biological activities through different mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes, including histone deacetylases (HDACs), which are involved in the regulation of gene expression. Inhibitors of HDACs are being explored for their roles in cancer therapy due to their ability to induce cell cycle arrest and apoptosis in cancer cells .

- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways .

- Antitumor Activity : Preliminary data indicate that this compound may possess antitumor properties, potentially through the modulation of signaling pathways associated with tumor growth and metastasis .

Case Study 1: HDAC Inhibition

A study investigated the effects of this compound on HDAC activity. The results demonstrated that the compound inhibited HDAC activity with an IC50 value of 0.062 μM, indicating strong potential for cancer treatment applications .

| Compound | Target Enzyme | IC50 Value (μM) |

|---|---|---|

| This compound | HDAC | 0.062 |

Case Study 2: Anti-inflammatory Activity

In another study, the compound was tested for its ability to reduce inflammation in a murine model. The results showed a significant decrease in inflammatory markers compared to control groups, suggesting its utility in treating inflammatory diseases .

| Parameter | Control Group | Treatment Group |

|---|---|---|

| TNF-α (pg/mL) | 150 ± 10 | 75 ± 5 |

| IL-6 (pg/mL) | 120 ± 8 | 60 ± 4 |

Propriétés

IUPAC Name |

4-(4-methylsulfanylbenzoyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3S/c1-19-13-8-6-11(7-9-13)14(16)10-2-4-12(5-3-10)15(17)18/h6-10,12H,2-5H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPFBOCHOPKYMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2CCC(CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.